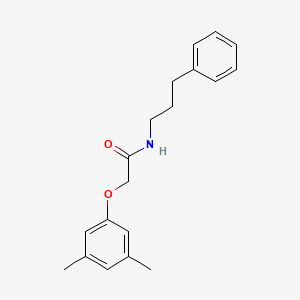![molecular formula C17H12F7NOS B4772516 N-{4-[(heptafluoropropyl)thio]phenyl}-2-phenylacetamide](/img/structure/B4772516.png)
N-{4-[(heptafluoropropyl)thio]phenyl}-2-phenylacetamide
Descripción general
Descripción
N-{4-[(heptafluoropropyl)thio]phenyl}-2-phenylacetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
N-{4-[(heptafluoropropyl)thio]phenyl}-2-phenylacetamide targets the Bruton's tyrosine kinase (BTK) pathway, which is a critical signaling pathway involved in the survival and proliferation of cancer cells. N-{4-[(heptafluoropropyl)thio]phenyl}-2-phenylacetamide binds to BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways that are essential for cancer cell survival and proliferation. This results in the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-{4-[(heptafluoropropyl)thio]phenyl}-2-phenylacetamide has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. N-{4-[(heptafluoropropyl)thio]phenyl}-2-phenylacetamide has shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(heptafluoropropyl)thio]phenyl}-2-phenylacetamide has several advantages for lab experiments. It has shown potent anti-tumor activity in preclinical models of cancer, making it a promising candidate for further development. N-{4-[(heptafluoropropyl)thio]phenyl}-2-phenylacetamide has also been shown to be well-tolerated in preclinical studies, indicating that it may have a favorable safety profile. However, the synthesis of N-{4-[(heptafluoropropyl)thio]phenyl}-2-phenylacetamide is a complex process that requires expertise in organic chemistry, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the development of N-{4-[(heptafluoropropyl)thio]phenyl}-2-phenylacetamide. One potential direction is to evaluate its efficacy in clinical trials. N-{4-[(heptafluoropropyl)thio]phenyl}-2-phenylacetamide is currently being evaluated in several clinical trials for the treatment of various types of cancer. Another direction is to investigate its potential for combination therapy with other anti-cancer agents. N-{4-[(heptafluoropropyl)thio]phenyl}-2-phenylacetamide has shown to be effective in combination with other anti-cancer agents in preclinical studies, indicating that it may have potential for combination therapy. Additionally, further studies are needed to elucidate the mechanism of action of N-{4-[(heptafluoropropyl)thio]phenyl}-2-phenylacetamide and to identify potential biomarkers that may predict response to treatment.
Aplicaciones Científicas De Investigación
N-{4-[(heptafluoropropyl)thio]phenyl}-2-phenylacetamide has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. N-{4-[(heptafluoropropyl)thio]phenyl}-2-phenylacetamide has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways that are essential for cancer cell survival and proliferation.
Propiedades
IUPAC Name |
N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F7NOS/c18-15(19,16(20,21)22)17(23,24)27-13-8-6-12(7-9-13)25-14(26)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBAZQLNJBSMLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)SC(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(heptafluoropropyl)sulfanyl]phenyl}-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-allyl-3-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4772434.png)

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl benzenesulfonate](/img/structure/B4772447.png)
![2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4772454.png)
![1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4772462.png)


![4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4772478.png)


![N-(3-acetylphenyl)-2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4772508.png)
![2-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4772526.png)

![1-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4772539.png)